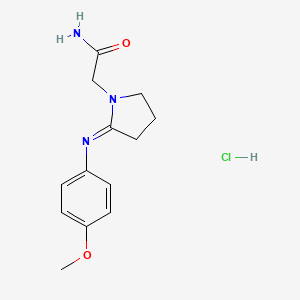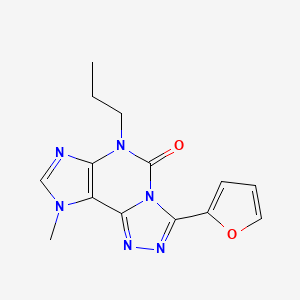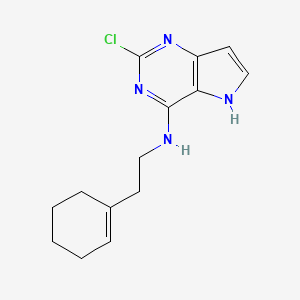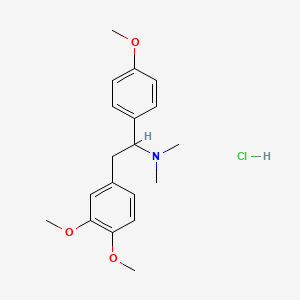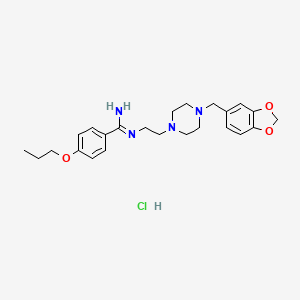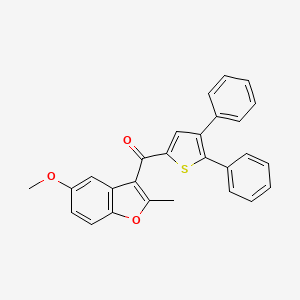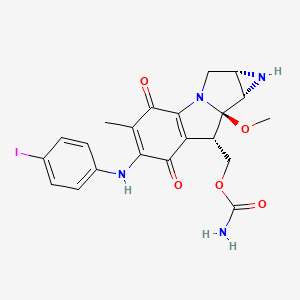
N(6)-4-Iodophenylmitomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-4-Iodophenylmitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the substitution of an iodine atom at the 4-position of the phenyl ring attached to the N(6) position of mitomycin C. The modification aims to enhance the biological activity and specificity of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N(6)-4-Iodophenylmitomycin C typically involves the iodination of a phenyl ring followed by its attachment to the N(6) position of mitomycin C. The process can be summarized in the following steps:
Iodination of Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid.
Coupling Reaction: The iodinated phenyl ring is then coupled with mitomycin C using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N(6)-4-Iodophenylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azido derivatives.
科学的研究の応用
N(6)-4-Iodophenylmitomycin C has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Employed in studies to understand the mechanism of action of mitomycin derivatives and their interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA cross-linking and inhibit DNA synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
作用機序
The mechanism of action of N(6)-4-Iodophenylmitomycin C involves the formation of DNA cross-links, which inhibit DNA replication and transcription. The compound undergoes bioreductive activation to form reactive intermediates that alkylate DNA at specific sites. This leads to the formation of interstrand and intrastrand cross-links, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
N(6)-4-Iodophenylmitomycin C can be compared with other mitomycin derivatives such as:
Mitomycin C: The parent compound with broad-spectrum antitumor activity.
Porfiromycin: A derivative with enhanced selectivity for hypoxic tumor cells.
Azaquinomycin: A synthetic analog with improved stability and reduced toxicity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and specificity. This modification allows for targeted interactions with biological macromolecules, making it a valuable tool in cancer research and therapy.
特性
CAS番号 |
88854-43-7 |
|---|---|
分子式 |
C21H21IN4O5 |
分子量 |
536.3 g/mol |
IUPAC名 |
[(4S,6S,7R,8S)-11-(4-iodoanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H21IN4O5/c1-9-15(24-11-5-3-10(22)4-6-11)18(28)14-12(8-31-20(23)29)21(30-2)19-13(25-19)7-26(21)16(14)17(9)27/h3-6,12-13,19,24-25H,7-8H2,1-2H3,(H2,23,29)/t12-,13+,19+,21-/m1/s1 |
InChIキー |
KLSKYJVCCFNUCR-YDBSYXHISA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



